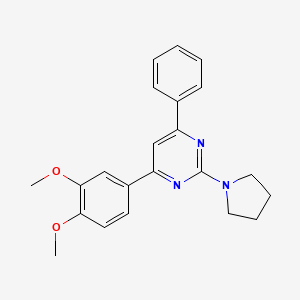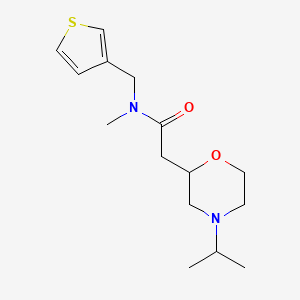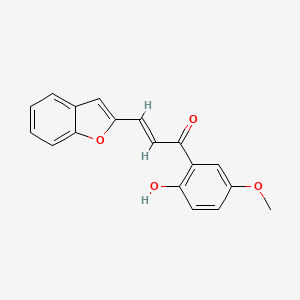
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrimidine derivative has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect against neuronal damage and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to improve cognitive function and memory in animal models.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. This compound has been shown to inhibit the activity of various protein kinases, including Aurora A kinase and cyclin-dependent kinase 4. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may exert its effects through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various protein kinases, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to cell death.
In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress. This compound may exert its neuroprotective effects through its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various protein kinases. In animal models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and oxidative stress, improve cognitive function and memory, and modulate various signaling pathways involved in cell survival and death.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is typically high. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and other polar solvents, which can limit its use in certain experimental settings. This compound can also be expensive to synthesize, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for improved anticancer activity and selectivity. In pharmacology, further studies are needed to elucidate the mechanism of action of this compound in neurodegenerative diseases and to determine its potential as a therapeutic agent. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and to elucidate the downstream effects of kinase inhibition. Overall, this compound has shown promising results in various scientific research fields and has the potential to be a valuable tool for further research.
Synthesemethoden
The synthesis of 4-(3,4-dimethoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)pyrimidine involves the condensation of 3,4-dimethoxybenzaldehyde and phenylacetonitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and ammonium acetate to obtain the final product. The yield of this compound is typically high, and the purity can be improved through recrystallization or chromatography.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-26-20-11-10-17(14-21(20)27-2)19-15-18(16-8-4-3-5-9-16)23-22(24-19)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJEFQKVNNZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)

![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)